molecular formula C9H10F2N2O B12512138 1-[(2,6-Difluorophenyl)methyl]-3-methylurea

1-[(2,6-Difluorophenyl)methyl]-3-methylurea

Cat. No.: B12512138
M. Wt: 200.19 g/mol
InChI Key: QWBIDPZADBUWIX-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-3-methylurea is a urea derivative characterized by a 2,6-difluorophenylmethyl group attached to the urea backbone and a methyl substituent at the N3 position.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-methylurea

InChI

InChI=1S/C9H10F2N2O/c1-12-9(14)13-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H2,12,13,14)

InChI Key

QWBIDPZADBUWIX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea typically involves the reaction of 2,6-difluorobenzyl chloride with methylurea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl carboxylic acids, while reduction may produce difluorophenylmethylamines.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-3-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the target. The compound’s ability to form stable complexes with its targets is crucial for its biological effects.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea (Compound 2)

  • Structure : Retains the 2,6-difluorophenylmethyl group but replaces the N3 methyl group with a piperidin-4-yl moiety.
  • Synthesis : Synthesized via nucleophilic substitution or urea-forming reactions, similar to the target compound but requiring piperidine intermediates .
  • Biological Relevance : Piperidine-containing ureas are often explored as kinase inhibitors, suggesting enhanced binding affinity compared to simpler alkyl substituents .

1-[4-{1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl}phenyl]-3-methoxyurea

  • Structure: Incorporates a thienopyrimidine-dione core and a methoxyurea group, significantly increasing molecular complexity.
  • Physicochemical Properties : Higher molecular weight (737.8 g/mol) and lipophilicity compared to the target compound, likely affecting bioavailability .
  • Applications : Such polycyclic ureas are typically designed for targeting enzymes like dihydrofolate reductase or tyrosine kinases .

Non-Urea Analogues with 2,6-Difluorophenylmethyl Groups

Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

  • Structure : Replaces urea with a triazole-carboxamide scaffold.
  • Biological Activity: Approved anticonvulsant for Lennox-Gastaut syndrome, acting via sodium channel modulation .
  • Advantages : Triazole’s metabolic stability enhances half-life compared to urea derivatives, which may undergo faster hydrolysis .

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

  • Structure : Azetidine ring replaces urea, introducing a basic amine group.
  • Physicochemical Properties : Lower molecular weight (198.21 g/mol) and higher polarity due to the amine, improving aqueous solubility .

Substitution Pattern Comparisons: 2,6-Difluoro vs. 2,3-Difluoro Derivatives

Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

  • Structure : 2,3-Difluorophenyl substitution alters electronic and steric properties compared to 2,6-difluoro isomers.
  • Synthesis : Requires distinct aldehydes (e.g., 2,3-difluorobenzaldehyde) and multi-step reactions, highlighting regiochemical challenges .
  • Implications : 2,3-Difluoro derivatives may exhibit different binding modes in enzyme pockets due to altered fluorine positioning .

Critical Analysis of Evidence

  • Structural Diversity : The 2,6-difluorophenylmethyl group appears in diverse scaffolds (urea, triazole, azetidine), each conferring unique pharmacodynamic profiles .
  • Synthetic Complexity : Urea derivatives (e.g., ) often require multi-step syntheses, while triazole or azetidine analogues may involve cycloaddition or ring-opening reactions .
  • Conflicting Data : Substitution at the 2,6- vs. 2,3-positions on the phenyl ring leads to divergent biological activities, emphasizing the importance of regiochemistry .

Biological Activity

1-[(2,6-Difluorophenyl)methyl]-3-methylurea is a compound within the class of urea derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Urea Group : A central urea moiety that facilitates interactions with biological targets.
  • Difluorophenyl Group : The presence of two fluorine atoms enhances lipophilicity and binding affinity to biological receptors.
  • Methyl Group : Contributes to the compound's overall stability and may influence its pharmacokinetic properties.

The molecular formula for 1-[(2,6-Difluorophenyl)methyl]-3-methylurea is C10H10F2N2OC_{10}H_{10}F_2N_2O.

The biological activity of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated phenyl group increases its binding affinity, allowing it to modulate various biological pathways. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, affecting processes relevant to metabolic syndromes and other diseases.

Enzyme Inhibition

1-[(2,6-Difluorophenyl)methyl]-3-methylurea has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and obesity.

Antimicrobial Properties

Research has shown that urea derivatives similar to 1-[(2,6-Difluorophenyl)methyl]-3-methylurea exhibit significant antimicrobial activities. The compound's structure allows it to disrupt cellular processes in target organisms, making it a candidate for further development as an antibacterial or antifungal agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea:

  • In Vitro Studies : Preliminary in vitro assays demonstrated that this compound effectively inhibits certain metabolic enzymes at nanomolar concentrations. For example, a study reported an inhibition constant (KiK_i) of around 5 nM for a related urea derivative against a specific target enzyme .
  • Animal Models : In vivo studies in rodent models showed that administration of the compound led to significant reductions in plasma glucose levels, indicating potential applications in diabetes management. The oral bioavailability observed in these studies supports its therapeutic potential .
  • Comparative Analysis : A comparative analysis with other urea derivatives revealed that 1-[(2,6-Difluorophenyl)methyl]-3-methylurea exhibited superior selectivity and potency against specific biological targets compared to structurally similar compounds .

Comparative Biological Activity of Urea Derivatives

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-[(2,6-Difluorophenyl)methyl]-3-methylureaDifluorophenyl + methyl groupEnzyme inhibitionHigh binding affinity
1-(4-Fluorophenyl)-3-methylureaOne fluorine atomAntimicrobialLower lipophilicity
1-(4-Chlorophenyl)-3-(5-hydroxy-thiophen-2-yl)ureaChlorine instead of fluorineAntifungalEnhanced stability

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